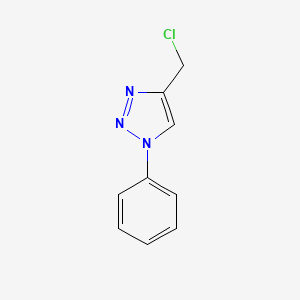

4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole

Description

4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a phenyl group at position 1 and a chloromethyl (-CH₂Cl) group at position 4. This structure combines the robust π-electron-deficient triazole ring with reactive chloromethyl functionality, making it a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science. Its synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC, or "click chemistry") and reactivity in nucleophilic substitution reactions underpin its utility .

Properties

IUPAC Name |

4-(chloromethyl)-1-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQUALIGAOCMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801264233 | |

| Record name | 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924868-97-3 | |

| Record name | 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924868-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Mechanism and Regioselectivity

The CuAAC reaction, a cornerstone of "click chemistry," enables regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. For 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole, the protocol involves:

- Phenyl azide (1-azidobenzene) as the azide component.

- Propargyl chloride (3-chloropropyne) as the alkyne component.

The reaction proceeds via a copper(I)-catalyzed cycloaddition, forming the triazole ring with the phenyl group at position 1 and the chloromethyl group at position 4. Key advantages include high regioselectivity (>98% 1,4-isomer) and mild reaction conditions.

Synthetic Procedure and Optimization

Adapted from MDPI methodologies, the optimized protocol is as follows:

Materials :

- Phenyl azide (1.0 mmol, synthesized via diazotization of aniline with NaNO₂/HCl followed by NaN₃ substitution).

- Propargyl chloride (1.2 mmol).

- CuSO₄·5H₂O (0.1 mmol), sodium ascorbate (0.5 mmol).

- Solvent: t-BuOH/H₂O (1:1 v/v).

Procedure :

- Dissolve phenyl azide and propargyl chloride in t-BuOH/H₂O.

- Add CuSO₄·5H₂O and sodium ascorbate under nitrogen.

- Stir at 60°C for 12 hours.

- Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (20% ethyl acetate/hexane).

Yield : 68–75% after purification.

Table 1: Optimization Parameters for CuAAC

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% Cu(I) | Maximizes rate |

| Temperature | 60°C | Balances speed/side reactions |

| Solvent | t-BuOH/H₂O | Enhances solubility |

| Reaction Time | 12 hours | Completes conversion |

Post-Functionalization of 1-Phenyl-1H-1,2,3-triazole

Chloromethylation Strategy

This two-step approach involves synthesizing 1-phenyl-1H-1,2,3-triazole followed by chloromethylation at position 4.

Synthesis of 1-Phenyl-1H-1,2,3-triazole

- Route : Cycloaddition of phenyl azide and acetylene gas under thermal conditions (100°C, 24 hours).

- Yield : 60–65%.

Directed Chloromethylation

Adapting methodologies from triazole functionalization patents, chloromethylation employs:

- Paraformaldehyde (HCOH)ₙ and HCl gas in dichloroethane.

- Lewis acid catalyst (ZnCl₂, 0.5 eq).

Procedure :

- Dissolve 1-phenyl-1H-1,2,3-triazole (1.0 mmol) in dichloroethane.

- Add paraformaldehyde (2.0 mmol) and ZnCl₂.

- Bubble HCl gas at 0°C for 4 hours.

- Quench with NaHCO₃, extract with DCM, and purify via chromatography.

Challenges and Mitigation

- Regioselectivity : Competing substitution at positions 2 and 5 occurs due to tautomerism. Use of bulky bases (e.g., LDA) to deprotonate position 4 prior to chloromethylation improves selectivity.

- Side Reactions : Over-chloromethylation forms bis-(chloromethyl) derivatives. Controlled HCl addition and low temperatures minimize this.

Table 2: Comparison of Chloromethylation Methods

| Method | Regioselectivity | Yield | Key Advantage |

|---|---|---|---|

| Paraformaldehyde/HCl | 80% | 55% | Low cost |

| LDA-Assisted | 95% | 60% | High selectivity |

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

Nucleophilic substitution: Formation of substituted triazoles with various functional groups.

Oxidation: Formation of phenolic triazoles.

Reduction: Formation of dihydrotriazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole, in the development of anticancer agents. Triazoles are known for their ability to interact with biological targets due to their structural properties. For instance, compounds containing the triazole moiety have shown promising antiproliferative effects against various cancer cell lines.

- Case Study : A series of triazole-based compounds demonstrated significant cytotoxicity against A549 lung cancer cells. One compound was reported to be 8-fold more potent than 5-fluorouracil, indicating the efficacy of triazole derivatives in cancer therapy .

Antimicrobial Properties

Triazoles have also been explored for their antimicrobial properties. The introduction of chlorine substituents can enhance the activity of these compounds against bacterial strains.

- Case Study : Research indicated that triazole derivatives exhibited potent activity against resistant bacterial strains. The presence of specific substituents on the phenyl ring significantly influenced their antibacterial efficacy .

Luminescent Materials

Triazoles are versatile ligands used in the synthesis of luminescent materials for biological and optical imaging applications. Their ability to form complexes with metals enhances their luminescent properties.

- Application Example : Compounds like this compound have been utilized in photoredox catalysis and as luminescent probes due to their favorable electronic properties .

Photoredox Catalysis

The unique electronic structure of triazoles allows them to act as effective catalysts in photochemical reactions.

- Research Insight : Studies have shown that triazole derivatives can facilitate various photochemical transformations under mild conditions, making them valuable in synthetic organic chemistry .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of triazole compounds is crucial for optimizing their biological activities.

Key Findings

- The introduction of electron-withdrawing groups on the phenyl ring significantly enhances the anticancer activity of triazole derivatives.

- Modifications at specific positions on the triazole ring can lead to improved binding affinities for biological targets .

Data Summary Table

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Anticancer | Triazole derivatives | Significant cytotoxicity against A549 cells |

| Antimicrobial | Chlorinated triazoles | Potent activity against resistant bacteria |

| Material Science | Luminescent triazoles | Effective in photoredox catalysis |

| Catalysis | Photoredox catalysts | Facilitates reactions under mild conditions |

| SAR Studies | Various modifications | Enhanced activity with specific substituents |

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chloromethyl-substituted triazole is compared below with analogs differing in substituent positions, electronic profiles, and biological activities.

Substituent Position and Electronic Effects

Key Insights :

- Position 4 vs. 5 : The 4-chloromethyl derivative’s reactivity is governed by the triazole’s electron-deficient nature, facilitating nucleophilic attacks at the -CH₂Cl group. In contrast, 5-substituted analogs (e.g., ) exhibit steric hindrance, altering biological binding .

- Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl groups (e.g., -CF₃ in ) enhance triazole ring stability and influence receptor affinity via hydrophobic interactions .

Key Insights :

Biological Activity

4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole is a member of the triazole family, which is recognized for its diverse biological activities. This compound features a triazole ring with a chloromethyl substituent at the 4-position and a phenyl group at the 1-position. Research has shown that triazoles can exhibit various pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

The synthesis of this compound typically involves nucleophilic substitution reactions and cyclization methods. The chloromethyl group allows for further functionalization, making it a versatile building block in medicinal chemistry.

Common Synthetic Routes

- Nucleophilic Substitution : The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

- Cyclization Reactions : Reaction conditions can be optimized to yield high-purity products through methods like recrystallization or chromatography.

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Studies have indicated that derivatives of this compound demonstrate significant antibacterial and antifungal activity. For instance, compounds with similar structures have shown efficacy against various strains of bacteria and fungi.

Anticancer Properties

Recent research highlights the potential of triazole derivatives in cancer therapy. The mechanism often involves inhibition of specific enzymes or receptors associated with tumor growth. For example, some studies have reported that triazole derivatives can inhibit c-Met protein kinase, which is implicated in several cancers.

Case Studies

- Antiproliferative Action : A study demonstrated that certain triazole derivatives exhibited potent antiproliferative effects against cancer cell lines, with some compounds achieving GI50 values as low as 45 nM .

- Inhibition of Enzymes : Research has shown that this compound can inhibit enzymes involved in disease pathways, leading to therapeutic effects in preclinical models .

The biological activity of this compound is primarily attributed to its interaction with molecular targets within cells. The chloromethyl group allows for modifications that enhance binding affinity to target proteins or enzymes.

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to other related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Other Activities |

|---|---|---|---|

| This compound | Moderate | High | Potential enzyme inhibition |

| 5-Ethyl-1-phenyl-1H-1,2,3-triazole | High | Moderate | Antifungal properties |

| 4-(Bromomethyl)-5-methyl-1H-1,2,3-triazole | Low | High | Unknown |

Q & A

Q. What are the primary synthetic routes for 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via two main routes:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Terminal alkynes react with aryl azides in the presence of Cu(I) catalysts to regioselectively form 1,4-disubstituted triazoles. Solvents (e.g., ethanol, DMSO) and reaction time (4–18 hours) significantly impact yield, with optimized conditions achieving ~65–95% purity .

- Sakai-Clark Method: A metal-free, one-pot approach using α,α-dimethoxy tosylhydrazones. This method avoids hazardous aryl azides and is scalable (>100 g), yielding high-purity products under mild conditions .

Key variables : Catalyst choice (Cu(I) vs. none), solvent polarity, and temperature control during reflux.

Q. What spectroscopic and analytical methods are employed for structural characterization?

- NMR/IR Spectroscopy: H and C NMR confirm regiochemistry and substitution patterns, while IR identifies functional groups (e.g., C-Cl stretch at ~750 cm) .

- Mass Spectrometry: HRMS validates molecular weight and fragmentation patterns (e.g., [M+H] peaks) .

- Crystallization and Melting Point: Recrystallization in ethanol/water mixtures improves purity, with melting points (e.g., 123–124°C) serving as identity markers .

Q. How does the chloromethyl group influence reactivity in downstream functionalization?

The chloromethyl (-CHCl) moiety acts as a versatile electrophile. For example:

- Nucleophilic Substitution: Reacts with amines or thiols to form secondary derivatives (e.g., thioethers or amines) .

- Cross-Coupling: Participates in Suzuki-Miyaura reactions when converted to a boronic ester intermediate .

Note : Reaction efficiency depends on solvent polarity (e.g., DMF for SN2) and base selection (e.g., KCO) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve molecular conformation and crystallographic ambiguities?

- Data Collection : High-resolution X-ray diffraction data (e.g., Mo Kα radiation, λ = 0.71073 Å) are refined using SHELXL. The program handles twinning, disorder, and anisotropic displacement parameters .

- Validation : R-factor convergence (<5%) and Fo/Fc maps ensure structural accuracy. For example, SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .

Q. What computational strategies elucidate structure-activity relationships (SAR) for biological applications?

- Density Functional Theory (DFT) : Optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Simulates binding interactions with targets (e.g., antimicrobial enzymes), guided by crystallographic data from the Protein Data Bank .

Case Study : Docking of triazole derivatives into Alzheimer’s-related acetylcholinesterase revealed key hydrophobic interactions .

Q. How are contradictory spectral or crystallographic data resolved in structural assignments?

- Multi-Technique Validation : Cross-validate NMR/IR with XRD data. For instance, unexpected NOESY correlations may indicate dynamic conformations not evident in static crystal structures .

- Refinement Artifacts : SHELXL’s "DELU" and "SIMU" restraints mitigate overfitting of thermal parameters in low-resolution datasets .

Q. What experimental designs optimize biological activity screening against antimicrobial or anticancer targets?

- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) using serial dilutions (1–256 µg/mL) .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa) with IC calculations via nonlinear regression .

Controls : Include reference drugs (e.g., doxorubicin) and solvent-only blanks to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.